

Imunofan (Thymohexin): A Technical Overview of Biological Activity and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imunofan*

Cat. No.: *B10826580*

[Get Quote](#)

Introduction

Imunofan, also known by its chemical name Thymohexin, is a synthetic hexapeptide with the amino acid sequence Arginyl- α -Aspartyl-Lysyl-Valyl-Tyrosyl-Arginine (RDKVYR).[1][2] It was developed through chemical modification of the active fragment (positions 32-37) of the natural thymic hormone, thymopoietin.[2] With a molecular weight of 836 Da, **Imunofan** is classified pharmacologically as an immunomodulator.[1][3] This document provides a detailed examination of its biological effects, mechanism of action, and the experimental evidence supporting its function, intended for researchers and professionals in drug development.

Core Biological Activities and Mechanism of Action

Imunofan's pharmacological profile is characterized by three primary effects: correction of the immune system, restoration of the body's oxidative-antioxidant balance, and inhibition of multidrug resistance.[4][5][6] Its action unfolds in three distinct temporal phases following administration.[4][6]

- **Fast Phase (2-3 hours to 2-3 days):** This initial phase is dominated by detoxification and antioxidant effects.[4] **Imunofan** enhances the body's antioxidant defenses by stimulating the production of ceruloplasmin, lactoferrin, and catalase.[4][6] It normalizes lipid peroxidation, inhibits the degradation of cell membrane phospholipids, and reduces the synthesis of arachidonic acid, which in turn lowers blood cholesterol levels and the production of inflammatory mediators.[4][5]

- Middle Phase (2-3 days to 7-10 days): During this period, there is a marked increase in phagocytic activity and the subsequent killing of intracellular bacteria and viruses.[4][6]
- Slow Phase (7-10 days to 4 months): The long-term effects of **Imunofan** are primarily immunoregulatory.[4] It works to restore disturbed indicators of both cellular and humoral immunity, normalizing the immunoregulatory index and increasing the production of specific antibodies, such as IgA.[4][5] Notably, its effect on specific antibody production is comparable to some therapeutic vaccines, but without significantly affecting reagenic IgE antibodies or enhancing immediate hypersensitivity reactions.[5]

Beyond these phased effects, **Imunofan** exhibits hepatoprotective properties, preventing cytolysis and reducing transaminase and bilirubin levels in cases of toxic or infectious liver damage.[4][6] It also effectively suppresses multidrug resistance in tumor cells, thereby increasing their sensitivity to cytostatic drugs.[5][6]

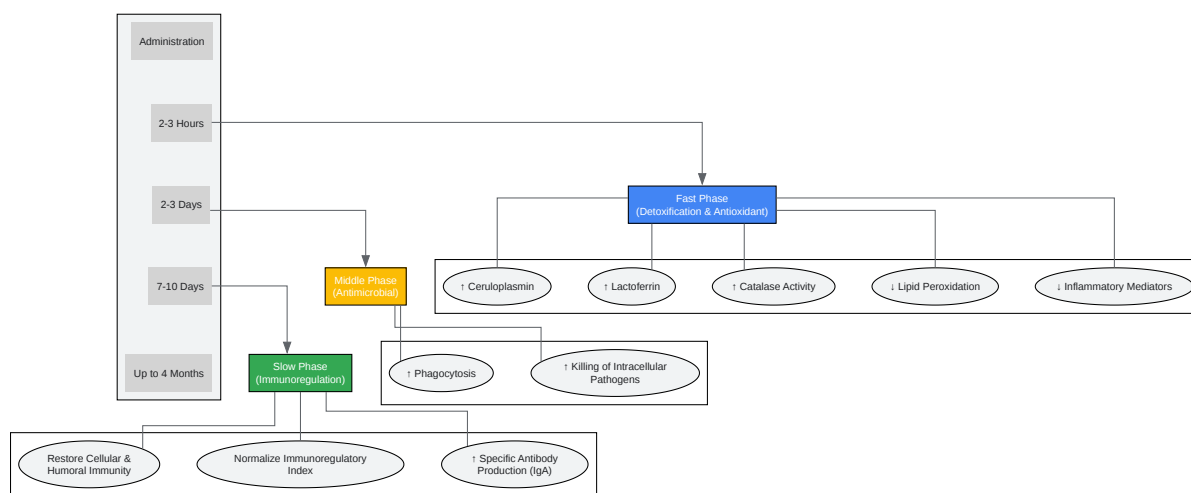


Figure 1: Phased Biological Response to Immunofan

[Click to download full resolution via product page](#)Figure 1: Phased Biological Response to **Imunofan**

Quantitative Analysis of Biological Effects

Experimental studies have quantified the biological effects of **Imunofan** in both in vitro and in vivo models. These findings are summarized below.

Table 1: In Vitro Proliferative Effects of **Imunofan**

Cell Line	Effect	Magnitude of Increase	Significance
Human Fibroblasts	Pro-proliferative	30-40%	p < 0.05[7][8]

| Human Keratinocytes | Pro-proliferative | 20-50% | p < 0.05[7][8] |

Table 2: In Vivo Tissue Repair Effects of **Imunofan** in Murine Ear Pinna Model

Mouse Strain	Effect	Improvement vs. Control
BALB/c	Promoted tissue repair	8%[7][8]

| C57BL/6 | Promoted tissue repair | 36%[7][8] |

Table 3: Hormonal Effects of **Imunofan** in Immature Rats

Time Point (Post-Administration)	Effect	% Increase in Testosterone
15 Days	Increased Testosterone	5.42%[9]
30 Days	Increased Testosterone	7.92%[9]

| 60 Days | Increased Testosterone | 11.22%[9] |

Molecular Mechanisms

Imunofan's activity at the molecular level involves the modulation of gene expression and cytokine profiles.

- Gene Expression: In human fibroblasts, **Imunofan** was found to enhance the activity of genes involved in active DNA demethylation.[7][8] In adipose-derived stem cells, it activates genes related to immune responses, migration, and chemotaxis.[7][8]

- Cytokine Modulation: The peptide has been shown to decrease the levels of inflammatory mediators such as TNF and IL-6.[2] It also stimulates the production of certain cytokines, which normalizes the function of immunocompetent cells and contributes to the stabilization of immune homeostasis.[9][10]

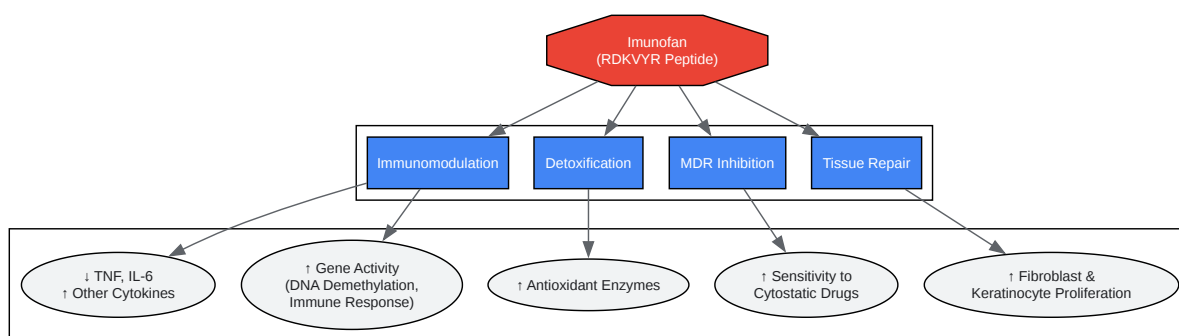


Figure 2: Core Activities and Molecular Consequences of Imunofan

[Click to download full resolution via product page](#)

Figure 2: Core Activities and Molecular Consequences of **Imunofan**

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Cell Proliferation and Cytotoxicity Assay

This protocol is based on the methods described for evaluating **Imunofan**'s effect on skin cells. [7][8]

- Objective: To determine the effect of **Imunofan** on the proliferation and viability of human fibroblast and keratinocyte cell lines.

- Materials:
 - Human fibroblast cell line (e.g., BJ) and human keratinocyte cell line (e.g., HaCaT).
 - Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
 - **Imunofan** (RDKVYR peptide), sterile-filtered.
 - Proliferation/viability reagent (e.g., MTT, WST-1, or resazurin).
 - 96-well cell culture plates.
 - Plate reader (spectrophotometer).
- Methodology:
 - Cell Seeding: Seed fibroblasts and keratinocytes into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
 - Treatment: Prepare a range of **Imunofan** concentrations in a serum-free or low-serum medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of **Imunofan**. Include a vehicle control (medium without **Imunofan**).
 - Incubation: Incubate the plates for a period of 24 to 72 hours.
 - Viability Assay: Add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.
 - Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
 - Analysis: Calculate the percentage of proliferation relative to the vehicle control. Statistical significance is determined using an appropriate test (e.g., Student's t-test or ANOVA).

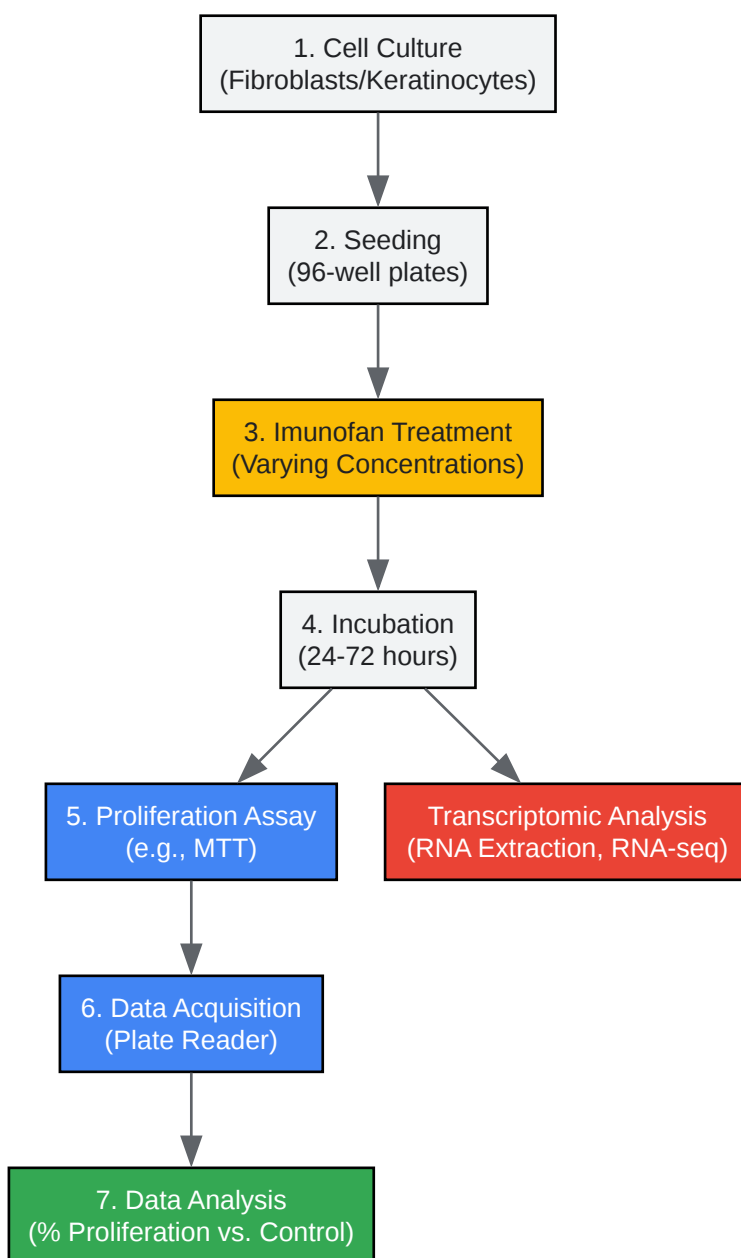


Figure 3: Experimental Workflow for In Vitro Analysis

[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for In Vitro Analysis

Protocol 2: In Vivo Murine Ear Pinna Wound Healing Model

This protocol is based on the methodology used to assess **Imunofan**'s regenerative potential.

[7]

- Objective: To evaluate the pro-regenerative activity of **Imunofan** on tissue repair in a murine model.
- Materials:
 - Mice (e.g., BALB/c and C57BL/6 strains).
 - Anesthesia (e.g., isoflurane).
 - 2mm dermal biopsy punch.
 - **Imunofan** solution for subcutaneous injection.
 - Sterile saline (vehicle control).
 - Digital caliper and camera for documentation.
- Methodology:
 - Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.
 - Wound Creation: Anesthetize a mouse. Create a full-thickness wound through the center of the ear pinna using a 2mm biopsy punch.
 - Treatment: Divide animals into a treatment group and a control group. Administer **Imunofan** subcutaneously near the wound site to the treatment group. Administer an equivalent volume of sterile saline to the control group. Dosing may be single or repeated over several days.
 - Monitoring and Measurement: Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 14, 21, etc.) for up to 42 days. Measure the area of the hole using a digital caliper or image analysis software.
 - Analysis: Calculate the percentage of wound closure at each time point for both groups. Compare the rate of closure between the **Imunofan**-treated group and the control group using statistical analysis.

Protocol 3: In Vivo Rat Immunostimulation and Testicular Function Model

This protocol is derived from studies investigating the effects of **Imunofan** on the endocrine and immune systems of immature rats.^{[9][10]}

- Objective: To assess the impact of **Imunofan** administration on testicular structure, hormonal profiles, and cytokine levels in immature rats.
- Materials:
 - Immature male rats (e.g., Wistar).
 - **Imunofan** solution for injection (e.g., 50 µg dose).
 - 0.9% sodium chloride solution (vehicle control).
 - Equipment for blood collection and animal sacrifice.
 - ELISA kits for hormone (testosterone) and cytokine analysis.
 - Materials for histological processing (formalin, paraffin, microtome, stains).
- Methodology:
 - Animal Groups: Divide animals into a control group and an experimental group.
 - Dosing Regimen: Administer **Imunofan** (50 µg) to the experimental group on days 1, 3, 5, 7, and 9 of the experiment. Administer an equivalent volume of saline to the control group on the same schedule.
 - Time Points: Euthanize subsets of animals at 1, 7, 15, 30, and 60 days after the final injection.
 - Sample Collection: At each time point, collect blood via cardiac puncture for plasma separation. Dissect and weigh the testes.

- Hormone and Cytokine Analysis: Use ELISA kits to measure the concentration of testosterone and relevant cytokines in the collected plasma samples.
- Histological Analysis: Fix one testis in 10% neutral buffered formalin, process through paraffin embedding, section, and stain (e.g., with H&E). Perform morphometric analysis on the epitheliospermatogenic layer and count interstitial endocrinocytes.
- Data Analysis: Compare the hormonal, cytokine, and histological parameters between the experimental and control groups at each time point using appropriate statistical tests.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pillintrip.com [pillintrip.com]
- 2. [Imunofan: new-generation synthetic peptide agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy IMUNOFAN ® - Fast Shipping - Best Price [cosmicnootropic.com]
- 4. IMUNOFAN Solution for Injection. [e-peptide.com]
- 5. IMUNOFAN Solution for Injection. [peptide-products.com]
- 6. IMUNOFAN PEPTIDE IMMUNOMODULATOR 45mcg - intranasally. [peptide-shop.com]
- 7. Imunofan—RDKVYR Peptide—Stimulates Skin Cell Proliferation and Promotes Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imunofan-RDKVYR Peptide-Stimulates Skin Cell Proliferation and Promotes Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wiadlek.pl [wiadlek.pl]
- 10. EFFECT OF IMUNOFAN INFLUENCE ON THE STRUCTURE OF THE TESTES, HORMONAL AND CYTOKINE PROFILE OF IMMATURE EXPERIMENTAL ANIMALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imunofan (Thymohexin): A Technical Overview of Biological Activity and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826580#imunofan-biological-activity-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com